Humantendine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

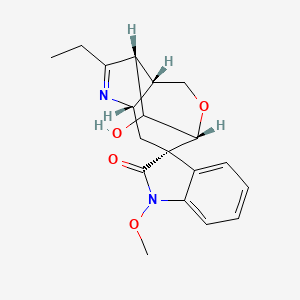

Humantendine is an oxindole alkaloid isolated from the root of the plant Gelsemium elegans Benth . This compound is part of a group of complex alkaloids known for their significant biological activities and high toxicity. This compound has been studied for its potential therapeutic applications, particularly in pain management and treatment of rheumatic arthritis .

准备方法

Synthetic Routes and Reaction Conditions

Humantendine can be synthesized through various synthetic routes involving the manipulation of its indole nucleus. . The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Gelsemium elegans Benth. The extraction process includes several steps such as grinding the plant material, solvent extraction, and purification using chromatographic techniques . The purified compound is then subjected to further chemical modifications to enhance its biological activity and reduce toxicity.

化学反应分析

Types of Reactions

Humantendine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxindole derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions include various oxindole and indole derivatives, which are often more biologically active and less toxic than the parent compound .

科学研究应用

Chemistry: Used as a precursor for the synthesis of more complex alkaloids and as a model compound for studying indole chemistry.

Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

作用机制

Humantendine exerts its effects through multiple molecular targets and pathways. It primarily interacts with proteins involved in the calcium signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway . The compound’s ability to form hydrogen bonds with target proteins enhances its binding affinity and biological activity. This interaction leads to the modulation of protein phosphorylation and plasma membrane function, contributing to its therapeutic effects .

相似化合物的比较

Humantendine is structurally and functionally similar to other alkaloids isolated from Gelsemium elegans Benth, such as:

- Humantenirine

- Gelsenicine

- 14-Hydroxygelsenicine

- Gelsevirine

- Gelsemine

- Koumine

- Koumidine

Uniqueness

This compound is unique due to its specific structural features, including the presence of methoxy and carbonyl groups on the indole nucleus, which enhance its ability to form hydrogen bonds with target proteins . This structural uniqueness contributes to its high binding affinity and potent biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Humantendine, a toxic alkaloid derived from Gelsemium elegans, has garnered attention in recent pharmacological research due to its potent biological activity and associated toxicological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, metabolic pathways, and case studies that illustrate its effects in various biological contexts.

This compound exerts its biological effects primarily through interactions with neurotransmitter systems and cellular signaling pathways. Notably, it has been shown to influence the following mechanisms:

- Excitotoxicity : this compound induces excitotoxicity via the N-methyl-D-aspartate (NMDA) receptor pathway. Studies indicate that it significantly upregulates the phosphorylation levels of mitogen-activated protein kinases (MAPK) such as MAPK3 and MAPK1, which are critical for neuronal signaling and survival .

- Toxicity Pathways : The compound is implicated in various toxicological pathways, including calcium signaling and mitochondrial dysfunction. The lethal dose (LD50) for this compound has been determined to be approximately 0.071 mg/kg in female mice, highlighting its potency .

Metabolism

Research into the metabolism of this compound reveals significant species-specific differences in its biotransformation. A comparative study using liver microsomes from humans, pigs, and goats identified eight metabolites (M1-M8) derived from this compound. The primary metabolic pathways include:

- Demethylation : Identified as a major detoxification route.

- Dehydrogenation : Several metabolites arise through this pathway.

- Oxidation : Contributes to the formation of additional metabolites .

The following table summarizes the identified metabolites and their respective formation pathways:

| Metabolite | Pathway | Detected In |

|---|---|---|

| M1 | Demethylation | HLM, GLM |

| M2 | Dehydrogenation | HLM |

| M3 | Dehydrogenation | HLM |

| M4 | Oxidation | HLM, GLM |

| M5 | Oxidation | HLM, PLM |

| M6 | Oxidation | HLM |

| M7 | Dehydrogenation | HLM |

| M8 | Oxidation | GLM, PLM |

Key : HLM - Human Liver Microsomes; PLM - Pig Liver Microsomes; GLM - Goat Liver Microsomes.

Case Studies

Several case studies illustrate the biological activity of this compound and its implications for health:

- Acute Toxicity Studies : In a controlled experiment involving intraperitoneal administration of this compound to mice, researchers observed significant mortality rates correlated with dosage levels. The administration of NMDA prior to this compound injection was found to increase survival rates, suggesting potential therapeutic strategies for this compound poisoning .

- Histopathological Effects : Histopathological examinations post-administration revealed damage to vital organs, emphasizing the cytotoxic nature of this compound. Observations included apoptosis and protective autophagy mechanisms activated in response to cellular stress induced by the alkaloid .

- Comparative Metabolic Analysis : A study comparing the metabolic profiles across species revealed that while there are common pathways for this compound metabolism, significant differences exist in metabolite concentrations among species. This variability may explain differing toxicity levels observed in various animal models .

属性

CAS 编号 |

82375-28-8 |

|---|---|

分子式 |

C19H22N2O4 |

分子量 |

342.4 g/mol |

IUPAC 名称 |

(1R,2S,4S,7S,8S)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |

InChI |

InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15+,16?,17+,19+/m1/s1 |

InChI 键 |

FLDAHLDTMBMPJD-CGXZNADYSA-N |

SMILES |

CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC |

手性 SMILES |

CCC1=N[C@H]2C[C@@]3([C@@H]4C([C@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC |

规范 SMILES |

CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC |

同义词 |

humantendine humantenidine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。